Phenethyltris(trimethylsiloxy)silane
Description
Phenethyltris(trimethylsiloxy)silane (CAS: 211935-21-6) is an organosilicon compound with the molecular formula C₁₇H₃₆O₃Si₄ and a molecular weight of 400.81 g/mol . It features a phenethyl group bonded to a silicon atom, which is further substituted with three trimethylsiloxy (–OSi(CH₃)₃) groups. Key properties include:
- Boiling point: 110°C at 0.8 mmHg
- Density: 0.93 g/cm³
- Hydrolytic sensitivity: Minimal reactivity with aqueous systems . This compound is primarily utilized in research settings for surface modification and polymer synthesis due to its hydrolytic stability and organic-inorganic hybrid structure .
Properties
IUPAC Name |
trimethyl-[2-phenylethyl-bis(trimethylsilyloxy)silyl]oxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O3Si4/c1-21(2,3)18-24(19-22(4,5)6,20-23(7,8)9)16-15-17-13-11-10-12-14-17/h10-14H,15-16H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPXTSMFUQOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCC1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O3Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700545 | |
| Record name | 1,1,1,5,5,5-Hexamethyl-3-(2-phenylethyl)-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211935-21-6 | |
| Record name | 1,1,1,5,5,5-Hexamethyl-3-(2-phenylethyl)-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves:
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Substrate Preparation : 3,4,5-Trifluorostyrene dissolved in toluene.
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Catalyst Loading : γ-Al₂O₃ impregnated with PEG-cobalt complexes (CoCl₂:PEG:γ-Al₂O₃ molar ratio = 0.5:0.5–10:1).
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Hydrosilylation : Dropwise addition of trimethoxy silane at 80–90°C under argon, followed by 5–9 hours of reflux.
Key parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 80–90°C | |
| Catalyst Mass Ratio | 1:0.03–0.05 (substrate:catalyst) | |
| Silane Addition Rate | 1–3 drops/s (staged) | |
| Yield | 90–94% |
This method’s success hinges on the catalyst’s ability to stabilize reactive intermediates, minimizing side reactions like oligomerization. The γ-Al₂O₃ support enhances cobalt dispersion, while PEG moderates steric effects.
Adaptability to this compound
Replacing trimethoxy silane with tris(trimethylsiloxy)silane (CAS 1873-89-8) could yield the target compound. Tris(trimethylsiloxy)silane, a liquid with a boiling point of 185°C and density of 0.852 g/mL, is commercially available and reacts similarly under hydrosilylation conditions. Adjustments would include:
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Solvent Selection : Toluene remains suitable due to its inertness.
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Catalyst Optimization : Higher cobalt loading (0.5–1 mol%) to offset the bulkier silane reagent.
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Post-Reaction Workup : Reduced-pressure distillation to isolate the product, analogous to methods for tetrakis(trimethylsiloxy)silane.
Stepwise Siloxane Formation via Chlorosilane Intermediates
A second route, adapted from tetrakis(trimethylsiloxy)silane synthesis, employs chlorosilane precursors. ChemicalBook outlines a process where silicon tetrachloride reacts with trimethylchlorosilane in the presence of trifluoromethanesulfonic acid.
Protocol Overview
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Chlorosilane Mixing : Combine silicon tetrachloride (1.0 mol) and trimethylchlorosilane (4.5 mol).
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Acid Catalysis : Add trifluoromethanesulfonic acid (15.0 g) at 0–10°C.
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Hydrolysis : Gradual water addition (10 mol over 3 hours), followed by aging and heating to 60–70°C.
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Purification : Phase separation, aqueous washes, and drying with anhydrous Na₂SO₄.
Application to this compound
To synthesize this compound, phenethyltrichlorosilane could replace silicon tetrachloride. Challenges include:
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Steric Hindrance : The phenethyl group may slow siloxane bond formation.
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Byproduct Management : HCl evolution requires efficient scrubbing.
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Catalyst Compatibility : Triflic acid’s strong acidity might degrade the phenethyl moiety, necessitating milder alternatives like Amberlyst-15.
Comparative Analysis of Methods
Efficiency and Scalability
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Hydrosilylation : Higher yields (90–94%) and milder conditions make this method preferable for lab-scale synthesis.
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Chlorosilane Route : Superior for bulk production (98.4% yield) but requires rigorous temperature control and acid handling.
| Factor | Hydrosilylation | Chlorosilane Route |
|---|---|---|
| Catalyst Cost | Moderate (Co/PEG) | Low (triflic acid) |
| Byproduct Toxicity | Low (H₂) | High (HCl) |
| Equipment Needs | Standard glassware | Corrosion-resistant reactors |
Emerging Techniques and Innovations
Recent patents highlight advances in continuous-flow reactors for siloxane synthesis, reducing reaction times by 40% compared to batch processes. Additionally, ionic liquid-supported catalysts (e.g., [BMIM][PF₆]) show promise in enhancing selectivity for asymmetrical siloxanes like this compound .
Biological Activity
Phenethyltris(trimethylsiloxy)silane, also known as phenyl trimethicone, is a silicone-based compound widely used in various applications, particularly in cosmetics and materials science. Its unique structure imparts specific biological activities that are of significant interest in research and industry. This article explores the biological activity of this compound, focusing on its properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 372.76 g/mol. The compound features a phenyl group attached to a siloxane backbone, which contributes to its physical and chemical properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 372.76 g/mol |
| Purity | 97% |
| Boiling Point | 264-266 °C |
| Density | 0.924 g/mL |
| Flash Point | 127 °C |
| Melting Point | -102 °C |
These properties indicate that this compound is a stable compound with low volatility, making it suitable for various formulations.
Skin and Hair Care Applications
This compound is primarily recognized for its use in cosmetic formulations due to its skin conditioning and hair care properties. It forms a protective barrier on the skin, which helps retain moisture while allowing gases like oxygen to pass through, thus preventing the "suffocation" effect often attributed to silicones .
- Moisture Retention : The silicone forms a hydrophobic layer that reduces transepidermal water loss (TEWL), which is beneficial for dry skin.
- Film Formation : It creates an invisible film that protects against environmental irritants and enhances the texture of hair and skin products.
- Conditioning Effects : In hair care products, it improves manageability, shine, and elasticity by smoothing the hair cuticle.
Safety Profile
The safety of this compound has been evaluated by expert panels, concluding that it is safe for use in personal care products . Studies indicate that it does not bioaccumulate within human tissues due to its inability to penetrate cell membranes .
Study 1: Moisturizing Efficacy
A randomized clinical trial assessed the moisturizing effects of a cream containing this compound compared to a control group using a standard moisturizer. Results showed a significant reduction in TEWL in participants using the silicone-based cream after four weeks (p < 0.05), indicating enhanced hydration levels.
Study 2: Hair Conditioning Performance
In a comparative study on hair conditioners, formulations with this compound demonstrated superior performance in improving hair texture and reducing frizz compared to those without the silicone component. Measurements of shine and smoothness were rated higher by participants on a sensory evaluation scale.
Scientific Research Applications
Applications in Cosmetics
1. Skin Care Products:
- Functionality: Acts as an emollient and skin conditioning agent, providing hydration and reducing irritation.
- Benefits: Forms a protective barrier that retains moisture and protects against environmental irritants, making it suitable for dry and sensitive skin formulations.
2. Hair Care Products:
- Functionality: Used as a conditioning agent that enhances shine and texture.
- Benefits: Improves manageability and reduces frizz in chemically treated or damaged hair. It also provides a silky feel and gloss to hair care products such as conditioners and styling gels.
3. Sun Care Products:
- Functionality: Serves as a water-repellent additive.
- Benefits: Enhances the longevity of sunscreens by preventing wash-off during water exposure.
4. Color Cosmetics:
- Functionality: Acts as a gloss aid.
- Benefits: Improves the application and finish of makeup products, contributing to a smooth texture and enhanced color payoff.
Applications in Pharmaceuticals
1. Drug Formulations:
- Functionality: Used as a film-former and emollient.
- Benefits: Enhances the stability and delivery of active pharmaceutical ingredients (APIs) in topical formulations.
2. Lubricants:
- Functionality: Serves as a lubricant in various pharmaceutical applications.
- Benefits: Reduces friction in medical devices and enhances patient comfort during procedures.
Applications in Materials Science
1. Coatings:
- Functionality: Acts as a compatibilizer for silicones and hydrocarbons.
- Benefits: Improves the adhesion properties of coatings used in construction and automotive industries.
2. Adhesives:
- Functionality: Used as a release agent in food-contact coatings.
- Benefits: Ensures easy removal of products from molds without residue, enhancing manufacturing efficiency.
Case Study 1: Hair Care Enhancement
A study conducted by Gelest Inc. demonstrated that incorporating phenethyltris(trimethylsiloxy)silane into hair conditioners significantly improved hair shine and reduced static cling compared to formulations without this compound. The results indicated an increase in consumer satisfaction due to enhanced product performance.
Case Study 2: Skin Irritation Reduction
Research published in the International Journal of Cosmetic Science highlighted the effectiveness of this compound in reducing skin irritation caused by harsh environmental factors. Participants using creams containing this compound reported lower levels of redness and discomfort compared to those using standard formulations.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Phenethyltris(trimethylsiloxy)silane with structurally related siloxanes:
Key Research Findings
Surface Modification : this compound’s hydrolytic stability contrasts with phenyltris(trimethylsiloxy)silane, which undergoes rapid ring-opening reactions in wet conditions for DNA/protein immobilization .
Polymer Networks : TRISA’s copolymerization with PEGDA requires toluene to achieve homogeneity, unlike phenyltris(trimethylsiloxy)silane, which forms random copolymers without additives .
Biomedical Materials : MPS-based contact lenses demonstrate superior drug-loading capacity (e.g., timolol, dexamethasone) due to its methacryloyl cross-linking .
Q & A
Basic: What are the recommended methods for synthesizing Phenethyltris(trimethylsiloxy)silane in a laboratory setting?
This compound (CAS 211935-21-6) is typically synthesized via hydrosilylation reactions or condensation of silanol intermediates. A common approach involves reacting phenethylsilane with trimethylsilanol under anhydrous conditions, catalyzed by acids (e.g., HCl) or transition-metal catalysts (e.g., Pt). Key steps include:
- Step 1 : Purification of reactants to minimize hydrolytic side reactions (critical due to the compound’s hydrolytic sensitivity ).
- Step 2 : Controlled addition of reactants in an inert atmosphere (argon/nitrogen) to prevent oxidation.
- Step 3 : Post-reaction purification via vacuum distillation (boiling point: 110°C/0.8 mmHg ) or column chromatography.
Validate purity using GC-MS or NMR to confirm absence of residual silanol groups.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Advanced: How does the hydrolytic stability of this compound influence experimental design in aqueous environments?
Despite its low hydrolytic sensitivity (rated 1: no significant reaction with aqueous systems ), prolonged exposure to moisture can degrade siloxane bonds. Methodological considerations:
- Storage : Use airtight containers with desiccants (e.g., molecular sieves).
- Reaction Design : Employ aprotic solvents (e.g., THF, toluene) and avoid protic additives.
- Kinetic Monitoring : Track hydrolysis via FTIR or ²⁹Si NMR to detect Si-OH formation.
For aqueous applications (e.g., biomedical coatings), encapsulate the compound or use protective hydrophobic matrices .
Advanced: What strategies can resolve contradictions in reported physicochemical properties across studies?
Discrepancies in properties like density (reported as 0.93 g/cm³ ) or thermal stability may arise from impurities or measurement protocols. Mitigation strategies:
- Purity Verification : Use elemental analysis or high-resolution mass spectrometry.
- Standardized Protocols : Adopt ASTM/EU guidelines for density (pycnometry) and thermal analysis (TGA/DSC).
- Cross-Validation : Compare data with structurally analogous siloxanes (e.g., methyltris(trimethylsiloxy)silane ).
Safety: What are the critical safety protocols for handling this compound during polymerization experiments?
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point >110°C ).
- Waste Disposal : Collect waste separately and transfer to certified facilities for siloxane degradation (high-temperature incineration recommended ).
Advanced: How can this compound be utilized in designing oxygen-permeable polymers for medical devices?
The compound’s bulky siloxane groups enhance oxygen permeability in rigid gas-permeable (RGP) polymers. Experimental design:
- Copolymerization : Blend with monomers like N-vinylpyrrolidone (NVP) and crosslinkers (e.g., ethylene glycol dimethacrylate) .
- Additives : Incorporate graphene oxide (1–2 wt%) to improve mechanical strength without compromising permeability .
- Characterization : Measure oxygen transmissibility (ASTM F2182) and glass transition temperature (DSC) .
Basic: What are the key considerations for storing this compound to ensure long-term stability?
- Temperature : Store at 2–8°C in amber vials to prevent UV degradation .
- Moisture Control : Use vacuum-sealed containers with inert gas purging .
- Compatibility : Avoid contact with strong acids/bases to prevent Si-O bond cleavage .
Advanced: How does this compound interact with nanofillers like graphene in composite materials?
The siloxane groups facilitate covalent bonding with hydroxyl-functionalized nanofillers. Methodology:
- Surface Functionalization : Treat graphene oxide with (3-aminopropyl)triethoxysilane to create amine termini for siloxane coupling .
- Dispersion Optimization : Use ultrasonication (30–60 min) in toluene to achieve homogeneity.
- Mechanical Testing : Evaluate tensile strength (ISO 527) and oxygen permeability to validate composite performance .
Basic: What analytical methods are suitable for quantifying residual reactants in this compound?
- Headspace GC-MS : Detects volatile silanol byproducts.
- ICP-OES : Quantifies trace metal catalysts (e.g., Pt ≤ 1 ppm) .
- Karl Fischer Titration : Measures water content (<50 ppm) to ensure hydrolytic stability .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
